

# Spectroscopic analysis (NMR, IR) of propylene glycol, allyl ether

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Compound of Interest

Compound Name: Propylene glycol, allyl ether

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## Spectroscopic Comparison: Propylene Glycol vs. Allyl Ether

A detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for propylene glycol and allyl ether is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their distinct spectroscopic signatures, supported by experimental data and protocols.

This report outlines the characteristic <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral features of propylene glycol and allyl ether (specifically, diallyl ether). The data is summarized in comparative tables, and detailed experimental protocols for obtaining these spectra are provided. Additionally, molecular structures and key spectral correlations are visualized using Graphviz diagrams.

### **Molecular Structures**

Propylene Glycol

HO-CH(CH3)-CH2-OH

H2C=CH-CH2-O-CH2-CH=CH2

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Caption: Molecular structures of Propylene Glycol and Allyl Ether.

## <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectra of propylene glycol and allyl ether exhibit distinct chemical shifts and splitting patterns, allowing for unambiguous identification. Propylene glycol, with its hydroxyl and aliphatic protons, shows characteristic multiplets, while the vinyl and allylic protons of allyl ether appear in specific downfield regions.

Propylene Glycol	Allyl Ether (Diallyl Ether)		
Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)	Assignment
~1.13	Doublet, 3H, -CH₃	~4.01	Doublet, 4H, -O-CH <sub>2</sub> -
~3.40	Multiplet, 2H, -CH <sub>2</sub> -	~5.20	Multiplet, 4H, =CH <sub>2</sub>
~3.89	Multiplet, 1H, -CH-	~5.90	Multiplet, 2H, -CH=
~4.50 & ~4.80	Broad singlets, 2H, - OH		

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectra provide further structural confirmation by detailing the chemical environment of each carbon atom. The number of signals and their chemical shifts are unique to each molecule.

Propylene Glycol	Allyl Ether (Diallyl Ether)		
Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)	Assignment
~18.6	-СН₃	~71.8	-O-CH <sub>2</sub> -
~67.8	-CH2-OH	~117.3	=CH <sub>2</sub>
~68.2	-СН-ОН	~134.7	-CH=



## Infrared (IR) Spectroscopic Data

IR spectroscopy reveals the characteristic functional groups present in each molecule. Propylene glycol is distinguished by a strong, broad O-H stretching band, which is absent in the spectrum of allyl ether. Allyl ether, in turn, shows characteristic C=C and =C-H stretching vibrations.

Propylene Glycol	Allyl Ether (Diallyl Ether)		
Wavenumber (cm <sup>-1</sup> )	Assignment	Wavenumber (cm <sup>-1</sup> )	Assignment
3600-3200 (broad)	O-H stretch	3080-3010	=C-H stretch
2970-2850	C-H stretch (sp³)	2980-2850	C-H stretch (sp³)
1465-1375	C-H bend	1645	C=C stretch
1130-1000	C-O stretch	1100	C-O-C stretch

## **Experimental Protocols NMR Spectroscopy**

#### Sample Preparation:

- For <sup>1</sup>H NMR, dissolve 5-25 mg of the analyte (propylene glycol or allyl ether) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O).
- For <sup>13</sup>C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of deuterated solvent is recommended.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

#### Data Acquisition:

Insert the NMR tube into the spectrometer.



- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize homogeneity and obtain sharp spectral lines.
- For <sup>1</sup>H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- For <sup>13</sup>C NMR, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the <sup>13</sup>C nucleus.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

### Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of the liquid sample (propylene glycol or allyl ether) directly onto the center of the ATR crystal.

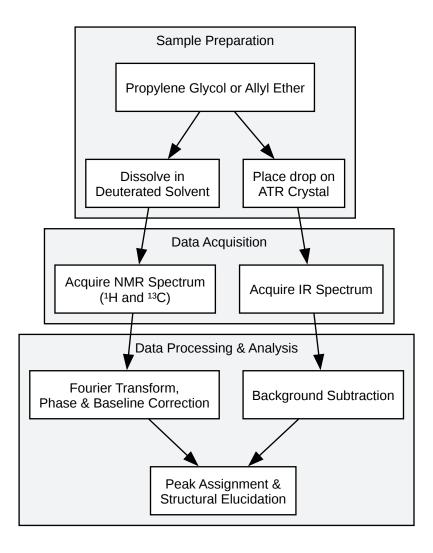
#### Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Lower the ATR press to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
   Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.



 After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

## **Spectroscopic Workflow**



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